molecular formula C24H22N4OS2 B2517443 (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1206996-96-4

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2517443
CAS No.: 1206996-96-4
M. Wt: 446.59
InChI Key: XMVPPWSUAFJCOD-UHFFFAOYSA-N
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Description

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperazine in the presence of a suitable base.

    Final Coupling: The final step involves the coupling of the two phenylthiazole groups with the piperazine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals . Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of dyes, polymers, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone apart is its combination of two phenylthiazole groups and a piperazine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c29-24(21-17-31-23(26-21)19-9-5-2-6-10-19)28-13-11-27(12-14-28)15-22-25-20(16-30-22)18-7-3-1-4-8-18/h1-10,16-17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVPPWSUAFJCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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